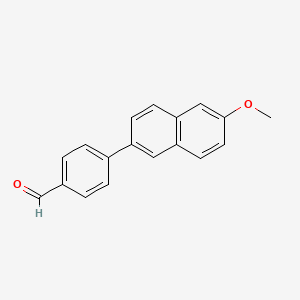

4-(6-Methoxynaphthalen-2-yl)benzaldehyde

Description

The exact mass of the compound this compound is 262.099379685 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-20-18-9-8-16-10-15(6-7-17(16)11-18)14-4-2-13(12-19)3-5-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLDCEOMCAKRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669513 | |

| Record name | 4-(6-Methoxynaphthalen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237069-43-1 | |

| Record name | 4-(6-Methoxynaphthalen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 4 6 Methoxynaphthalen 2 Yl Benzaldehyde and Its Analogs

Contemporary Synthetic Routes to 4-(6-Methoxynaphthalen-2-yl)benzaldehyde

The construction of the this compound framework relies on the efficient formation of a carbon-carbon bond between the naphthalene (B1677914) and benzaldehyde (B42025) moieties. Modern organic synthesis offers several powerful methods to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Strategies for Naphthalene-Benzaldehyde Linkage

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds, offering high yields and functional group tolerance. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples applicable to the synthesis of this compound. wikipedia.orglibretexts.orglibretexts.org

The Suzuki-Miyaura coupling is arguably the most common method. libretexts.org It involves the reaction of an organoboron compound with an organohalide. For the target molecule, this can be achieved via two primary pathways:

Pathway A: Coupling of (6-methoxynaphthalen-2-yl)boronic acid with 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde).

Pathway B: Coupling of 2-halo-6-methoxynaphthalene (e.g., 2-bromo-6-methoxynaphthalene) with (4-formylphenyl)boronic acid. researchgate.net

These reactions typically employ a palladium(0) catalyst, generated in situ from a precursor like palladium(II) acetate (B1210297), along with a phosphine (B1218219) ligand and a base. researchgate.net

The Mizoroki-Heck reaction provides an alternative route, coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org To form the target structure, a precursor such as 4-vinylbenzaldehyde (B157712) could be coupled with 2-bromo-6-methoxynaphthalene (B28277), followed by oxidation of the vinyl group. More advanced, tandem procedures can generate the necessary alkene in situ. nih.govresearchgate.net

The Sonogashira coupling of a terminal alkyne with an aryl halide can also be adapted. wikipedia.orgorganic-chemistry.org For instance, coupling 2-ethynyl-6-methoxynaphthalene (B157083) with 4-bromobenzaldehyde (B125591) would yield an alkyne-linked intermediate, which could then be reduced to form the desired C-C single bond.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Naphthalene Reagent | Benzaldehyde Reagent | Typical Catalyst/Ligand | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (6-methoxynaphthalen-2-yl)boronic acid | 4-bromobenzaldehyde | Pd(OAc)₂, PPh₃ | High yields, mild conditions, commercially available reagents. libretexts.orgresearchgate.net |

| Mizoroki-Heck Reaction | 2-bromo-6-methoxynaphthalene | 4-vinylbenzaldehyde | Pd(OAc)₂, P(o-tolyl)₃ | Forms a C=C bond which requires a subsequent reduction step; typically stereoselective for the E-alkene. organic-chemistry.orgyoutube.com |

| Sonogashira Coupling | 2-ethynyl-6-methoxynaphthalene | 4-bromobenzaldehyde | Pd(PPh₃)₂Cl₂, CuI | Forms a C≡C bond requiring reduction; mild conditions but can be sensitive to air. libretexts.orgwikipedia.org |

Directed Functionalization Approaches for Aldehyde Introduction

Instead of forming the biaryl bond last, an alternative strategy involves constructing the 6-methoxy-2-phenylnaphthalene core first and then introducing the aldehyde group. This can be achieved through directed ortho-metalation or functionalization of a pre-existing group.

A published synthetic method for 6-methoxy-2-naphthaldehyde (B117158) involves the reaction of 6-bromo-2-methoxynaphthalene with n-butyllithium to form a lithiated intermediate. google.com This potent nucleophile is then quenched with N,N-dimethylformamide (DMF) to install the aldehyde group after acidic workup. This exact principle can be applied to a pre-formed 2-(4-halophenyl)-6-methoxynaphthalene, where the halogen directs the lithiation.

Another approach is the oxidation of a precursor. If the biaryl core is synthesized with a methyl group at the 4-position of the benzene (B151609) ring (i.e., 2-(4-methylphenyl)-6-methoxynaphthalene), this methyl group can be oxidized to an aldehyde using various reagents, such as chromium trioxide or ceric ammonium (B1175870) nitrate (B79036) (CAN).

Multi-Component Reaction Architectures Incorporating the Benzyl Aldehyde Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient synthetic route. beilstein-journals.org While a specific MCR for this compound is not prominently described, hypothetical pathways can be designed based on established MCRs.

For example, a Povarov-type reaction, an aza-Diels-Alder reaction, could theoretically be adapted. beilstein-journals.org A more plausible approach might involve a transition-metal-catalyzed MCR. One could envision a reaction involving 2-bromo-6-methoxynaphthalene, a suitable boronic acid, and a carbon monoxide source to build the benzaldehyde moiety in a single, convergent operation. beilstein-journals.org Another strategy could involve a cascade reaction where an initial coupling is followed by an intramolecular cyclization and rearrangement to generate the final aromatic system. researchgate.net

Investigations into Reaction Mechanisms and Transition States in Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The palladium-catalyzed cross-coupling reactions proceed through well-defined catalytic cycles. wikipedia.orglibretexts.org

For the Suzuki-Miyaura coupling , the generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) complex.

Transmetalation: The organoboron species (e.g., (6-methoxynaphthalen-2-yl)boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

The Mizoroki-Heck reaction follows a different pathway after the initial oxidative addition of Pd(0) to the aryl halide. organic-chemistry.org The resulting aryl-palladium(II) complex coordinates to the alkene. This is followed by a syn-migratory insertion of the aryl group onto one of the alkene carbons. A subsequent β-hydride elimination re-forms the double bond in a new position and generates a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. youtube.com

Stereoselective Synthesis and Chiral Induction in Analogs of this compound

While this compound itself is achiral, the synthesis of its analogs can involve stereochemical considerations.

In Heck-type reactions used to synthesize unsaturated analogs, the β-hydride elimination step typically proceeds in a way that leads to the thermodynamically more stable trans (or E) isomer of the resulting alkene with high selectivity. youtube.com

For analogs with chiral centers, particularly those with axial chirality (atropisomers), stereoselective synthesis is key. The biaryl bond between the naphthalene and benzene rings has a barrier to rotation. If bulky substituents are placed at the positions ortho to the connecting bond (e.g., in a 3,5-disubstituted benzaldehyde analog), rotation can be restricted, leading to stable, non-interconverting atropisomers. The synthesis of a single enantiomer can be achieved by using palladium catalysts equipped with chiral phosphine ligands. These ligands create a chiral environment around the metal center, influencing the reductive elimination step to favor the formation of one atropisomer over the other.

Sustainable and Green Chemistry Approaches in Synthetic Transformations

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles are being applied to the synthesis of biaryl compounds like this compound.

Key areas of development include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Suzuki and Heck reactions have been successfully performed in water, often with the aid of surfactants or water-soluble ligands. organic-chemistry.orgorganic-chemistry.org Ionic liquids have also been used as recyclable reaction media. wikipedia.org

Catalyst Efficiency and Recovery: Developing more active catalysts allows for lower catalyst loadings (measured in ppm), reducing costs and palladium waste. organic-chemistry.org Efforts are also directed towards creating heterogeneous catalysts or immobilizing homogeneous catalysts on solid supports, which allows for easy separation and reuse. nih.gov

Copper-Free Sonogashira Coupling: The classic Sonogashira reaction uses a copper(I) co-catalyst, which is toxic and can lead to undesirable side reactions (Glaser coupling). libretexts.org Numerous "copper-free" protocols have been developed, which are often milder and more environmentally friendly. nih.gov

Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times and improve yields, leading to more energy-efficient processes compared to conventional heating. nih.gov

By integrating these sustainable practices, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Flow Chemistry and Continuous Processing in Compound Synthesis

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of complex organic molecules like this compound and its analogs. These methodologies provide enhanced safety, improved reaction control, higher yields, and greater scalability compared to traditional batch processes. nih.govumontreal.ca The modular nature of flow chemistry setups also allows for the telescoping of multiple reaction steps, minimizing waste and reducing manual handling of potentially hazardous intermediates. nih.govchemrxiv.org

A plausible and efficient continuous flow synthesis of this compound can be envisioned through a two-step process. This involves the initial synthesis of a key intermediate, 6-methoxy-2-naphthaldehyde, followed by a cross-coupling reaction to introduce the benzaldehyde moiety.

The first step, the synthesis of 6-methoxy-2-naphthaldehyde, has been successfully demonstrated in a continuous-flow system. nih.gov This was achieved through the palladium-catalyzed reductive carbonylation of 2-bromo-6-methoxynaphthalene using syngas (a mixture of carbon monoxide and hydrogen). nih.gov A significant benefit of employing a flow process for this transformation is the ability to precisely control the stoichiometry of the gaseous reactants, which was found to be critical for optimizing the reaction yield. nih.gov A successful scale-up of this process was reported, producing 3.8 grams of 6-methoxy-2-naphthaldehyde over a 415-minute operation with an 85% isolated yield. nih.gov

Detailed parameters for the continuous-flow synthesis of the key intermediate, 6-methoxy-2-naphthaldehyde, are outlined below:

Table 1: Optimized Conditions for Continuous-Flow Synthesis of 6-Methoxy-2-naphthaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-bromo-6-methoxynaphthalene | nih.gov |

| Reagents | CO/H₂ (Syngas) | nih.gov |

| Catalyst | Palladium acetate (≤ 1 mol %) | nih.gov |

| Ligand | cataCXium A (≤ 3 mol %) | nih.gov |

| Pressure | 12 bar | nih.gov |

| CO/H₂ Ratio | 1:3 | nih.gov |

| Temperature | 120 °C | nih.gov |

| Residence Time | 45 min | nih.gov |

| Isolated Yield | 85% | nih.gov |

The second step in the synthesis of this compound would involve a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.com In this case, the 6-methoxy-2-naphthaldehyde produced in the first flow step could be coupled with 4-formylphenylboronic acid. The Suzuki coupling reaction is well-suited for flow chemistry applications, and numerous studies have demonstrated its efficiency and scalability in continuous reactors. acsgcipr.orgbcrec.idriken.jp

Flow systems for Suzuki coupling often utilize packed-bed reactors containing a heterogeneous palladium catalyst. riken.jpyoutube.com This approach simplifies product purification, as the catalyst is retained within the reactor, preventing metal contamination of the product stream and allowing for catalyst recycling. mdpi.com The development of highly active and stable polymeric palladium catalysts has further improved the practicality of continuous-flow Suzuki coupling for industrial applications. riken.jp

The general amenability of Suzuki reactions to flow processing suggests that the coupling of 6-methoxy-2-naphthaldehyde with a suitable boronic acid could be readily achieved. acsgcipr.org While specific conditions for this exact transformation in flow are not detailed in the provided sources, typical parameters from related flow Suzuki coupling processes can be extrapolated.

Table 2: General Parameters for Continuous-Flow Suzuki-Miyaura Coupling

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Catalyst | Immobilized/Solid-supported Palladium | acsgcipr.orgriken.jpyoutube.com |

| Reactants | Aryl Halide, Arylboronic Acid | mdpi.combcrec.id |

| Base | Aqueous tripotassium phosphate | bcrec.id |

| Solvent | Aqueous IPA, Water, DMF | acsgcipr.orgriken.jpunits.it |

| Temperature | 70 - 160 °C | units.it |

| Residence Time | Minutes to ~1 hour | nih.govbcrec.idunits.it |

Furthermore, the synthesis of analogs of the target compound, such as 4-(6-methoxynaphthalen-2-yl)-3-buten-2-one, has been achieved using continuous flow Wittig and Aldol (B89426) reactions starting from 6-methoxy-2-naphthaldehyde. units.it For instance, the Wittig reaction with (acetylmethylene)triphenylphosphorane (B29005) in DMF was performed at 210 °C with a 10-minute residence time in a 10 mL stainless steel reaction coil, yielding the product in 97% yield. units.it Similarly, the aldol condensation with acetone (B3395972) was performed at 70 °C with a residence time of 450 seconds, resulting in a 94% isolated yield of the corresponding enone. units.it These examples underscore the versatility of flow chemistry in synthesizing various derivatives from the key 6-methoxy-2-naphthaldehyde intermediate.

The integration of these well-established flow chemistry modules—reductive carbonylation and Suzuki coupling—presents a robust and efficient pathway for the on-demand and scalable production of this compound. nih.gov The ability to automate and telescope these steps minimizes operator intervention and enhances process safety, making it an attractive strategy for pharmaceutical and fine chemical manufacturing. nih.govchemrxiv.org

Comprehensive Spectroscopic and Crystallographic Research for Structural Elucidation and Solid State Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-(6-Methoxynaphthalen-2-yl)benzaldehyde in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule.

The expected chemical shifts are influenced by the electronic environment of each nucleus. The aldehyde proton is characteristically found at the downfield end of the spectrum, typically around 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons exhibit complex splitting patterns in the range of 7.0-8.5 ppm. Protons on the benzaldehyde (B42025) ring are influenced by the electron-withdrawing aldehyde group and the bulky methoxynaphthalene substituent, while protons on the naphthalene (B1677914) ring are affected by the methoxy (B1213986) group and their position within the fused ring system. The methoxy group protons appear as a sharp singlet around 3.9 ppm.

In the ¹³C NMR spectrum, the aldehyde carbon is highly deshielded, appearing near 192 ppm. The aromatic carbons resonate between 105 and 160 ppm, with the carbon of the methoxy group appearing around 55 ppm.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts (δ) in ppm for this compound, assuming a standard solvent like CDCl₃. Actual values may vary based on experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CHO | ~10.05 | Singlet (s) | Aldehyde proton |

| Aromatic H (Benzaldehyde) | ~8.00 | Doublet (d) | Protons ortho to CHO |

| Aromatic H (Benzaldehyde) | ~7.85 | Doublet (d) | Protons meta to CHO |

| Aromatic H (Naphthalene) | ~7.80 - 8.10 | Multiplet (m) | Multiple naphthalene protons |

| Aromatic H (Naphthalene) | ~7.10 - 7.40 | Multiplet (m) | Multiple naphthalene protons |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C=O | ~192.0 | Aldehyde carbonyl carbon |

| C-OCH₃ (Naphthalene) | ~158.0 | Aromatic carbon attached to methoxy group |

| Quaternary C (Naphthalene) | ~136.0 - 145.0 | Ring junction and substituted carbons |

| Quaternary C (Benzaldehyde) | ~136.0 - 145.0 | Substituted carbons |

| Aromatic CH | ~105.0 - 132.0 | Protonated aromatic carbons |

To confirm the assignments made from 1D NMR and to establish the complete bonding framework, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between adjacent protons within the benzaldehyde and naphthalene ring systems, helping to differentiate the intricate multiplets in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of each protonated carbon by linking its signal to the already-assigned proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations include the aldehyde proton (CHO) to the quaternary carbon of the benzaldehyde ring and its ortho-carbons, and the methoxy protons (OCH₃) to the C-6 carbon of the naphthalene ring. It would also definitively link the benzaldehyde and naphthalene rings through correlations between protons on one ring and carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. A key application would be to observe the through-space interaction between the protons on the benzaldehyde ring (ortho to the naphthalene group) and the protons on the naphthalene ring, which helps to understand the rotational orientation (dihedral angle) between the two aromatic systems.

While solution-state NMR provides information on the average molecular structure, solid-state NMR (ssNMR) probes the structure in the crystalline form. This technique is particularly valuable for identifying and characterizing polymorphs—different crystal forms of the same compound. Polymorphs can have distinct physical properties. In ssNMR, molecules in different crystal packing environments would exhibit different ¹³C chemical shifts due to variations in intermolecular interactions. Thus, the presence of multiple sets of peaks in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum would indicate the existence of multiple non-equivalent molecules in the crystal unit cell or the presence of a polymorphic mixture.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation pattern under ionization, which provides further structural corroboration.

The calculated molecular weight of the compound (C₁₈H₁₄O₂) is 274.31 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. For C₁₈H₁₄O₂, the expected exact mass is approximately 274.0994 Da.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation. The major expected fragmentation pathways are based on the cleavage of the most labile bonds.

Table 3: Predicted Major Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 274 | [C₁₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 273 | [C₁₈H₁₃O₂]⁺ | Loss of H• from the aldehyde group (M-1) |

| 245 | [C₁₇H₁₃O]⁺ | Loss of the formyl radical (•CHO) (M-29) researchgate.net |

| 185 | [C₁₁H₉O]⁺ | Cleavage to form the methoxynaphthyl cation |

| 157 | [C₁₁H₉O]⁺ | Loss of CO from the methoxynaphthyl fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C-C bond between the rings |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule and to probe intermolecular interactions in the solid state.

Table 4: Characteristic Vibrational Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds. |

| ~2850 & ~2750 | C-H Stretch | Aldehyde C-H | Often appears as a pair of weak bands (Fermi resonance). |

| ~1690-1710 | C=O Stretch | Aldehyde Carbonyl | Strong, sharp absorption in IR. A key diagnostic peak. |

| ~1580-1610 | C=C Stretch | Aromatic Rings | Multiple bands corresponding to ring vibrations. |

| ~1450-1500 | C=C Stretch | Aromatic Rings | Ring skeletal vibrations. |

| ~1250 & ~1030 | C-O-C Stretch | Aryl-alkyl ether | Asymmetric and symmetric stretching of the Ar-O-CH₃ group. |

The precise position of the C=O stretching frequency can provide clues about the solid-state environment. The presence of intermolecular hydrogen bonds (e.g., C-H···O) involving the aldehyde oxygen could lead to a slight lowering of this frequency compared to the solution phase.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

A key conformational feature of this molecule is the torsion (dihedral) angle between the planes of the naphthalene and benzaldehyde rings. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, a completely planar conformation is unlikely. The molecule is expected to adopt a twisted conformation, similar to what is seen in other biaryl systems. The dihedral angle would represent a balance between maximizing π-system conjugation (which favors planarity) and minimizing steric repulsion (which favors a twist). This angle is typically expected to be in the range of 30-60°.

The crystal packing would be governed by a combination of weak intermolecular forces. These would likely include:

C-H···O Hydrogen Bonds: The aldehyde and methoxy oxygen atoms are potential hydrogen bond acceptors, likely interacting with aromatic C-H donors from neighboring molecules to form extended networks.

π-π Stacking: The electron-rich naphthalene and benzaldehyde rings would be expected to engage in offset or parallel-displaced π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

Applications of 4 6 Methoxynaphthalen 2 Yl Benzaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Organic Light-Emitting Diode (OLED) Materials and Organic Semiconductors

The extended π-conjugated system of the naphthalene (B1677914) ring system, coupled with the reactivity of the aldehyde functional group, positions 4-(6-methoxynaphthalen-2-yl)benzaldehyde as a promising precursor for organic semiconductor materials used in OLEDs. The aldehyde group serves as a key reaction site for building larger, more complex molecular structures with desirable electronic properties.

For instance, the aldehyde can be readily converted into a hydrazone. Hydrazone derivatives are a well-established class of hole-transporting materials (HTMs), which are crucial for the efficient functioning of OLED devices. Research on various aromatic aldehydes has shown that their condensation with different hydrazines yields materials with high charge carrier mobilities. These materials often form stable amorphous glasses with high glass transition temperatures, a desirable property for thin-film devices. The methoxynaphthalene moiety in the title compound would be expected to influence the electronic properties, such as the ionization potential and charge mobility, of the resulting hydrazone-based HTM. While direct studies on this compound for this purpose are not extensively documented, the synthesis of hydrazones from other aromatic aldehydes for use as HTMs in electrophotography demonstrates the underlying principle.

Intermediate in the Fabrication of Liquid Crystal (LC) Materials

The rigid, calamitic (rod-like) shape of the naphthalene moiety is a fundamental feature for designing thermotropic liquid crystals. The this compound scaffold has been incorporated into various mesogenic molecules, particularly those exhibiting nematic and smectic phases.

Research has demonstrated the synthesis of homologous series of "kinked" liquid crystals where a 2,6-disubstituted naphthalene unit is a central part of the molecular core. acs.orgresearchgate.netrsc.orgnih.gov In these studies, derivatives containing the 6-alkoxynaphthalen-2-yl group are synthesized, often through multi-step reactions where an aldehyde would be a key intermediate for forming linkages like imines or for building heterocyclic rings. For example, new series of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines have been synthesized and shown to exhibit purely enantiotropic nematic phases over a broad temperature range. acs.orgrsc.orgnih.gov The synthesis of such quinoline-containing liquid crystals can be achieved through reactions involving substituted benzaldehydes. acs.orgresearchgate.net The presence of the naphthalene core is crucial for the formation of the mesophase, and modifying the terminal groups allows for the fine-tuning of properties like the phase transition temperatures.

The table below summarizes the phase transition temperatures for a representative series of liquid crystals incorporating the 6-alkoxynaphthalen-2-yl moiety, illustrating its role in inducing mesogenic behavior.

| Compound (nO-NpQOMe) | Alkoxy Chain (n) | Melting Point (°C) | Nematic to Isotropic Transition (TNI, °C) |

| 3O-NpQOMe | 3 | 185.9 | 234.2 |

| 4O-NpQOMe | 4 | 182.2 | 225.8 |

| 5O-NpQOMe | 5 | 175.8 | 211.3 |

| 6O-NpQOMe | 6 | 170.8 | 205.6 |

| 7O-NpQOMe | 7 | 167.3 | 199.1 |

| 8O-NpQOMe | 8 | 162.4 | 196.1 |

| Data derived from studies on 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines. researchgate.net |

Component in the Development of Fluorescent Probes and Chemosensors

The naphthalene core is an excellent fluorophore, and its combination with a benzaldehyde (B42025) unit, which can act as a recognition site or a platform for further functionalization, makes this compound an attractive scaffold for designing fluorescent probes and chemosensors.

Studies on Photophysical Properties and Solvatochromism

The photophysical properties of molecules containing the methoxynaphthalene chromophore are well-studied. These compounds typically exhibit strong fluorescence in the UV-visible region. nih.govias.ac.inresearchgate.net The absorption and emission maxima, as well as the fluorescence quantum yield, are often sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation, leading to different degrees of stabilization by polar and non-polar solvents.

For instance, studies on related naphthalene derivatives show that increasing solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum, indicative of an internal charge transfer (ICT) character in the excited state. mdpi.com The methoxy (B1213986) group (an electron donor) and the benzaldehyde moiety (an electron acceptor) in the title compound form a "push-pull" system that would be expected to exhibit significant solvatochromic behavior, making it a potential probe for microenvironment polarity. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift (separation between absorption and emission maxima), a desirable feature for fluorescent probes to minimize self-absorption and improve signal-to-noise ratio. ESIPT typically occurs in molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a carbonyl) in close proximity.

While this compound itself does not have the requisite hydroxyl group for ESIPT, it serves as a direct precursor to such systems. For example, hydroxylation of the benzaldehyde ring or modification of the naphthalene core could introduce this functionality. Studies on structurally similar hydroxynaphthaldehydes, such as 1-hydroxy-2-naphthaldehyde, demonstrate efficient ESIPT. acs.orgrsc.org Upon excitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer that is responsible for the long-wavelength, Stokes-shifted fluorescence. researchgate.netrsc.org The investigation of ESIPT in derivatives of the title compound could lead to the development of novel ratiometric fluorescent probes for sensing applications. nih.gov

Scaffold for the Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials built from organic linkers and, in the case of MOFs, metal nodes. The predictable geometry and high surface area of these materials make them suitable for applications in gas storage, separation, and catalysis. sci-hub.se

Aldehydes are common building blocks for COFs, where they undergo condensation reactions with amines to form highly stable, porous frameworks linked by imine bonds. While the mono-aldehyde nature of this compound makes it a terminating agent rather than a linker, it can be chemically modified to a di- or tri-aldehyde that can then be used for COF synthesis. Research has shown that larger aromatic systems, like naphthalene-based dialdehydes, can be used to construct large, porous organic cages and frameworks. acs.org

Similarly, for MOFs, the naphthalene scaffold is a common component of organic linkers, typically in the form of naphthalenedicarboxylic acids. nih.govnih.gov The aldehyde group of the title compound could be oxidized to a carboxylic acid, creating a linker analogous to those widely used in MOF synthesis. The resulting linker would combine the rigidity of the naphthalene core with the coordinating ability of the carboxylate group, enabling the construction of robust, porous frameworks with potential applications in luminescent sensing. researchgate.net

Building Block for the Synthesis of Novel Complex Organic Molecules and Natural Product Analogs

The dual functionality of this compound makes it a valuable starting material for the synthesis of more complex organic structures, including analogs of natural products and pharmacologically active molecules. The 6-methoxynaphthalene moiety is a key structural feature in many compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Naproxen. nih.govmdpi.com

While Naproxen is a propanoic acid derivative, the shared 6-methoxynaphthalene core highlights the biological relevance of this scaffold. The aldehyde group of this compound provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as:

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Reductive amination to synthesize complex amines.

Aldol (B89426) and related condensation reactions to build larger carbon skeletons.

Grignard and organolithium additions to create secondary alcohols.

These transformations allow chemists to use this compound as a foundational piece to construct a diverse range of complex target molecules. For example, amides derived from the related Naproxen have been synthesized and evaluated as potent anti-inflammatory and analgesic agents, demonstrating the value of this core structure in drug discovery. nih.govnih.gov The aldehyde offers a different synthetic entry point to a similar chemical space, enabling the creation of novel analogs with potentially improved or different biological activities.

Development of Novel Ligands for Transition Metal Catalysis

The aldehyde functional group of this compound serves as a key reactive handle for the synthesis of various classes of ligands that are crucial in transition metal catalysis. The versatility of this aldehyde allows for its incorporation into ligand frameworks such as Schiff bases, N-heterocyclic carbenes (NHCs), and phosphines, which are instrumental in a wide array of catalytic transformations.

Schiff base ligands, readily synthesized through the condensation reaction of an aldehyde with a primary amine, are a prominent class of ligands in coordination chemistry. The reaction of this compound with various primary amines can lead to a diverse library of Schiff base ligands. The imine nitrogen and potentially other donor atoms within the amine precursor can coordinate to a metal center, forming stable complexes. The electronic and steric properties of these ligands can be fine-tuned by judicious selection of the amine component, thereby influencing the catalytic activity and selectivity of the resulting metal complexes.

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, often serving as alternatives to phosphines. The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, can be initiated from aldehydes. A common synthetic route involves the condensation of an aldehyde, such as this compound, with a diamine and a source of the C2 carbon of the heterocyclic ring. The resulting NHC precursors can then be converted to the free carbene, which subsequently coordinates to a transition metal. The bulky 6-methoxynaphthalen-2-ylphenyl substituent would be expected to impart specific steric and electronic effects on the resulting NHC ligand, potentially enhancing the stability and catalytic performance of its metal complexes in cross-coupling reactions.

Phosphine (B1218219) ligands are another cornerstone of transition metal catalysis, valued for their strong coordination to metals and the tunability of their electronic and steric properties. While the direct synthesis of phosphine ligands from this compound is less common, the aldehyde functionality can be transformed through various synthetic steps to incorporate a phosphine moiety. For instance, the aldehyde could be reduced to an alcohol, which is then converted to a halide and subsequently reacted with a phosphide (B1233454) source. The resulting phosphine ligand, bearing the 4-(6-methoxynaphthalen-2-yl)methyl group, could find applications in a range of catalytic reactions.

Design of Molecular Scaffolds for Bio-Oriented Synthesis

The structural framework of this compound, featuring a biphenyl-like core with a reactive aldehyde group, makes it a valuable building block for the construction of diverse molecular scaffolds in bio-oriented synthesis. This field focuses on the creation of novel molecular architectures with potential for biological applications, without delving into the specific biological activity data.

The aldehyde functionality of this compound is a versatile starting point for a multitude of chemical transformations, allowing for the generation of a wide array of molecular scaffolds. One of the most fundamental reactions is the formation of Schiff bases through condensation with various amines. These Schiff bases not only serve as ligands, as discussed previously, but also act as key intermediates for the synthesis of more complex heterocyclic systems. For instance, the imine bond can undergo cyclization reactions to afford scaffolds such as benzoxazines, quinazolines, and benzodiazepines, which are prevalent motifs in medicinal chemistry.

Furthermore, the aldehyde group can participate in various carbon-carbon bond-forming reactions to expand the molecular scaffold. Aldol condensations and related reactions with ketones or other carbonyl compounds can lead to the formation of chalcone-like structures. These α,β-unsaturated ketones are themselves valuable intermediates for the synthesis of a variety of heterocyclic scaffolds, including pyrimidines, pyrazoles, and isoxazoles, through reactions with appropriate binucleophiles.

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecular scaffolds from simple starting materials. The aldehyde group of this compound makes it an ideal candidate for participation in various MCRs. For example, in the Biginelli or Hantzsch reactions, it can be combined with a β-dicarbonyl compound and a urea (B33335) or ammonia (B1221849) source to generate dihydropyrimidinones or dihydropyridines, respectively. These heterocyclic cores are of significant interest in the design of new molecular entities.

The 6-methoxynaphthalene moiety, a key structural feature of the starting material, is a known pharmacophore present in numerous biologically relevant molecules. By using this compound as a synthetic building block, this privileged substructure can be readily incorporated into a diverse range of novel molecular scaffolds, providing a foundation for the exploration of new chemical space in bio-oriented synthesis.

Supramolecular Chemistry and Crystal Engineering with 4 6 Methoxynaphthalen 2 Yl Benzaldehyde

Investigation of Self-Assembly Processes and Hydrogen Bonding Motifs

The self-assembly of organic molecules is largely governed by the interplay of non-covalent interactions, with hydrogen bonding being a primary directional force. In the case of 4-(6-methoxynaphthalen-2-yl)benzaldehyde, the aldehyde group (-CHO) can act as a hydrogen bond acceptor. While lacking a strong hydrogen bond donor, weak C-H···O hydrogen bonds are expected to play a significant role in its crystal packing.

Studies on structurally related benzaldehyde (B42025) derivatives, such as 4-(4-methoxyphenoxy)benzaldehyde, have demonstrated the formation of supramolecular layers through such weak C-H···O interactions. In the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, these interactions link molecules into well-defined layers. nih.gov It is plausible that this compound would exhibit similar self-assembly behavior, where the aldehyde oxygen and potentially the methoxy (B1213986) oxygen act as acceptors for hydrogen atoms from the aromatic rings of neighboring molecules.

Formation of Co-crystals and Inclusion Complexes

The formation of co-crystals represents a key strategy in crystal engineering to modify the physicochemical properties of solid materials. The aldehyde functionality in this compound makes it a prime candidate for forming co-crystals with molecules that can act as strong hydrogen bond donors, such as carboxylic acids or phenols. These co-formers could interact with the aldehyde's carbonyl oxygen to create robust supramolecular synthons.

Furthermore, the planar and electron-rich naphthalene (B1677914) ring system could facilitate the formation of inclusion complexes with host molecules like cyclodextrins or other cavity-containing macrocycles. While specific studies on co-crystals or inclusion complexes of this compound are not prominent, the principles of supramolecular chemistry suggest a high potential for such formations.

Exploration of Non-Covalent Interactions in Solid-State Architectures

The solid-state architecture of this compound would be dictated by a combination of non-covalent forces. Beyond the anticipated C-H···O hydrogen bonds, π-π stacking interactions involving the naphthalene and benzene (B151609) rings are expected to be a dominant feature. The large surface area of the naphthalene system provides an ideal platform for such stacking, which would contribute significantly to the stability of the crystal lattice.

In analogous structures like 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, C—H···π interactions have been observed to link molecules in the crystal. nih.gov Similarly, in 4-(4-methoxyphenoxy)benzaldehyde, weak C-H···π interactions link the supramolecular layers formed by hydrogen bonds. nih.gov This suggests that a similar interplay of interactions would be present in the crystal structure of this compound. The table below summarizes the crystallographic data for the analogous compound 4-(4-methoxyphenoxy)benzaldehyde.

| Crystal Data for 4-(4-methoxyphenoxy)benzaldehyde | |

| Chemical Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

| Z | 4 |

| Data sourced from reference nih.gov |

Design and Synthesis of Metallo-Supramolecular Assemblies

The aldehyde group and the oxygen atom of the methoxy group in this compound can also serve as coordination sites for metal ions, opening the door to the design of metallo-supramolecular assemblies. By reacting this aldehyde with various metal salts, it is conceivable to form coordination polymers or discrete metallacycles. The geometry of these assemblies would be influenced by the coordination preferences of the metal ion and the steric profile of the ligand.

The synthesis of such assemblies often involves the self-assembly of the organic ligand and metal ions in solution, leading to crystalline materials with unique structural and potentially functional properties. While specific metallo-supramolecular structures based on this compound are not documented in detail, the field of metallo-supramolecular chemistry provides a framework for predicting the formation of complex and ordered architectures. researchgate.net

Role in Catalysis and Reaction Development

Application as a Substrate in Novel Catalytic Transformations

The unique electronic and steric properties of 4-(6-methoxynaphthalen-2-yl)benzaldehyde make it an intriguing substrate for a range of catalytic transformations. The electron-donating methoxy (B1213986) group on the naphthalene (B1677914) ring system can influence the reactivity of the aldehyde, making it a valuable starting material for the synthesis of complex molecular architectures.

Research has shown that related structures, such as 2-methoxynaphthalene (B124790), undergo acylation reactions catalyzed by solid acids like aluminum or copper salts of tungstophosphoric and tungstosilicic acids. conicet.gov.ar These reactions are significant as they produce intermediates for pharmacologically important molecules. conicet.gov.ar For instance, the acylation of 2-methoxynaphthalene is a key step in the synthesis of the anti-inflammatory drug Naproxen. conicet.gov.ar While this does not directly involve this compound, it highlights the reactivity of the methoxynaphthalene core in catalytic processes.

Furthermore, chalcones derived from substituted aromatic aldehydes are pivotal intermediates in organic synthesis. researchgate.net The aldehyde functionality of this compound can readily participate in Claisen-Schmidt condensation reactions with various ketones to form α,β-unsaturated ketones, or chalcones. These resulting chalcones can then be utilized as substrates in a variety of catalytic reactions to generate heterocyclic compounds of medicinal interest. researchgate.net For example, a chalcone (B49325) incorporating the 6-methoxynaphthalen-2-yl group has been used to synthesize substituted cyclohexene (B86901) carboxylates, which are valuable scaffolds in medicinal chemistry. researchgate.net

Derivatization for Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The development of new chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. sigmaaldrich.comnih.gov Chiral auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be removed and recycled. nih.gov Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment. sigmaaldrich.com

The structure of this compound offers a promising scaffold for the development of such chiral molecules. The aldehyde group can be readily converted into a variety of functional groups that can act as coordination sites for metal ions or as handles for the attachment of other chiral entities.

For instance, the aldehyde can be reduced to a primary alcohol, which can then be used to synthesize chiral ethers or esters. Alternatively, it can undergo reductive amination to form chiral amines. These chiral derivatives, bearing the bulky and sterically defined 6-methoxynaphthalen-2-yl group, have the potential to be effective chiral ligands in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The synthesis of chiral Schiff bases from aldehydes is a common strategy for creating ligands for metal-catalyzed asymmetric oxidations.

While specific examples of chiral auxiliaries or ligands derived directly from this compound are not yet prevalent in the literature, the fundamental reactivity of the aldehyde group, combined with the rigid and well-defined nature of the naphthyl substituent, presents a fertile ground for future research in this area.

Mechanistic Investigations of Catalyzed Reactions Involving the Aldehyde Functionality

Understanding the reaction mechanisms of catalyzed processes is crucial for optimizing reaction conditions and for the rational design of new catalysts and substrates. The aldehyde functionality of this compound can participate in a wide array of reactions, the mechanisms of which are of significant academic and industrial interest.

One area of mechanistic interest is the catalytic asymmetric addition of nucleophiles to the aldehyde. For example, the addition of organozinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. The mechanism of such reactions, when mediated by a chiral ligand, often involves the formation of a chiral catalyst-aldehyde complex, which directs the facial selectivity of the nucleophilic attack.

In the context of chalcone synthesis, the mechanism of the base-catalyzed Claisen-Schmidt condensation involves the formation of an enolate from the ketone, which then attacks the electrophilic carbonyl carbon of this compound. The subsequent dehydration step leads to the formation of the α,β-unsaturated ketone. The electronic properties of the substituents on both the aldehyde and the ketone can significantly influence the rate and efficiency of this reaction.

While detailed mechanistic studies specifically focused on catalyzed reactions of this compound are still emerging, the principles governing the reactivity of aromatic aldehydes are well-understood and provide a solid foundation for predicting and interpreting its behavior in various catalytic cycles.

Future Research Directions and Emerging Paradigms

Integration of 4-(6-Methoxynaphthalen-2-yl)benzaldehyde into High-Throughput Synthesis Methodologies

The complex, multi-step synthesis typically required for molecules like this compound presents a significant bottleneck for its broader application. High-throughput and automated synthesis platforms offer a transformative solution to this challenge. Future efforts will likely focus on adapting the synthesis of this naphthaldehyde and its derivatives to automated systems that can rapidly generate libraries of related compounds for screening and optimization.

Continuous flow synthesis, in particular, stands out as a promising methodology. Research has demonstrated the successful application of continuous flow processing for the synthesis of related 4-aryl-2-butanones, including the precursor to Nabumetone, 4-(6-methoxynaphthalen-2-yl)-3-buten-2-one. units.it This precedent suggests that the key reaction steps in the synthesis of this compound, such as cross-coupling and formylation reactions, could be translated from batch to flow chemistry. The benefits would include enhanced reaction control, improved safety, and higher reproducibility.

Furthermore, fully automated synthesizers, which can perform multi-step reactions and purifications without manual intervention, are becoming more sophisticated. synplechem.com Integrating the synthesis of complex building blocks like this compound into these platforms would accelerate the discovery of new materials by enabling the rapid creation and testing of a diverse range of derivatives. This approach aligns with the broader trend of using automation to accelerate materials discovery in pharmaceuticals and agrochemicals. synplechem.com The use of transient directing groups in C-H functionalization reactions, which simplifies synthetic sequences by avoiding separate steps for installing and removing directing groups, is another strategy that could be incorporated into automated workflows for producing diverse naphthaldehydes. researchgate.net

Exploration of Advanced Photonic and Optoelectronic Applications

The extended π-conjugated system of the naphthalene (B1677914) moiety makes it an excellent scaffold for materials with nonlinear optical (NLO) properties. nih.govumb.sk The structure of this compound, featuring an electron-donating methoxy (B1213986) group and a phenyl ring that can act as a π-bridge to an electron-withdrawing aldehyde, fits the donor-π-acceptor (D-π-A) design paradigm crucial for second- and third-order NLO materials. rsc.org These materials are vital for technologies like optical data processing, telecommunications, and frequency conversion. umb.skazooptics.com

A key area of future research is the investigation of two-photon absorption (TPA) in derivatives of this compound. rsc.org TPA is a nonlinear optical phenomenon with applications in 3D microfabrication, high-resolution imaging, and photodynamic therapy, as it allows for deeper tissue penetration and higher spatial resolution using near-infrared (NIR) light. rsc.orgrsc.org The functionalized dipolar naphthalene platform is a recognized structural motif for creating probes with strong TPA properties. rsc.org By modifying the donor and acceptor strengths and extending the conjugation, researchers can tune the TPA cross-section (σ₂) and emission wavelengths. For instance, studies on similar naphthalene-based push-pull chromophores have demonstrated that extending the polyaromatic system leads to significant red-shifts in the intramolecular charge transfer band, a desirable feature for optoelectronic applications. nih.govresearchgate.net

The table below summarizes the two-photon absorption properties of related naphthalene and azobenzene (B91143) derivatives, highlighting the parameters that would be relevant for characterizing novel materials based on this compound.

| Compound/System | Key Structural Feature | Two-Photon Absorption (TPA) Cross-Section (σ₂) [GM] | Excitation Wavelength [nm] | Reference |

|---|---|---|---|---|

| Naphthalene | Unsubstituted Polyaromatic Hydrocarbon | ~0.9 | 530 | researchgate.net |

| Naphthalene-tetrazole | Naphthalene core with tetrazole for photoclick chemistry | 12 | 700 | nih.gov |

| Azobenzene Derivative (Donor/Acceptor Substituted) | Azo-bridge with donor/acceptor groups | Up to 250 | 775 | rsc.org |

| Naphthalene-modified Azobenzene | Azobenzene with naphthalene moiety | Not specified, but TPA-induced isomerization observed | 740 / 880 | rsc.org |

Future work would involve synthesizing derivatives where the aldehyde group is converted into stronger acceptors or used as a handle to attach other functional units, thereby creating advanced chromophores for organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Development of Machine Learning and AI-Driven Synthetic Route Planning

Current AI retrosynthesis platforms employ several strategies:

Template-Based Models: These models use a vast database of known chemical reactions, encoded as reaction templates, to predict possible disconnections in a target molecule. nih.govacs.org

Template-Free Models: These approaches treat retrosynthesis as a machine translation problem, converting the SMILES string of a product into the SMILES strings of its reactants, often using sequence-to-sequence (Seq2Seq) neural networks like Transformers. arxiv.orgillinois.edu

Graph-Based Models: These models represent molecules as graphs and predict synthetic transformations by identifying reaction centers and applying learned chemical rules. acs.orgnih.gov

Investigation of the Compound's Role in Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create complex, self-correcting molecular systems. wikipedia.orgrsc.org The aldehyde functional group is a cornerstone of DCC, readily participating in reversible reactions like the formation of imines, hydrazones, and enamines. wikipedia.orgnih.gov The this compound molecule is an ideal candidate for a "smart" building block in DCC systems, where its rigid, fluorescent naphthalene core can report on the state of the system or impart desirable material properties.

Emerging applications for this compound in DCC include:

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures. The reversible imine bond formation used to construct many COFs allows for "error-checking" during synthesis, leading to highly ordered materials. nih.gov Using this compound as a linker could produce fluorescent COFs with potential applications in chemical sensing, gas storage, and catalysis.

Self-Healing Polymers: These materials can autonomously repair damage. DCC is a key strategy for creating self-healing polymers, where reversible bonds (such as hindered urea (B33335) or imine linkages) can break and reform in response to a stimulus like heat or light, restoring the material's integrity. youtube.comgoogle.com Incorporating the bulky, rigid naphthalene unit from this compound into a polymer network could influence the mechanical and healing properties of the resulting material.

Dynamic Combinatorial Libraries (DCLs): DCLs involve creating a mixture of interconverting compounds in thermodynamic equilibrium. nih.govnih.gov Adding a target or template can shift the equilibrium to favor the best-binding compound. The aldehyde group of this compound allows it to be incorporated into DCLs based on imine or hydrazone exchange, facilitating the discovery of new receptors or ligands. nih.gov

The table below outlines the types of dynamic covalent reactions where this compound could be a key component.

| Dynamic Covalent Reaction | Reactant Partner for Aldehyde | Resulting Linkage | Potential Application Area | Reference |

|---|---|---|---|---|

| Imine Condensation | Primary Amine | Imine (Schiff Base) | Covalent Organic Frameworks (COFs), Molecular Cages | wikipedia.orgnih.gov |

| Hydrazone Formation | Hydrazine / Acylhydrazide | Hydrazone / Acylhydrazone | Dynamic Combinatorial Libraries, Self-Healing Materials | rsc.orgnih.gov |

| Enamine Formation | Secondary Amine | Enamine | Systems Chemistry, pH-Responsive Materials | nih.gov |

| Azine Formation | Hydrazine | Azine | Water-stable Dynamic Materials, Bioconjugation | rsc.org |

The combination of the aldehyde's reactivity with the naphthalene's photophysical properties opens a rich design space for creating functional, adaptive materials that can respond to their environment.

Q & A

Q. How can discrepancies in reported biological activities across studies be resolved?

- Data Reconciliation :

- Standardization : Use consistent assay conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Structural Validation : Confirm compound identity via X-ray crystallography (SHELX refinement) to rule out polymorphic effects .

- Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., methoxy position) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.